BenchChemオンラインストアへようこそ!

Liguzinediol

Positive Inotropic Agents Hemodynamics Heart Failure

Liguzinediol (LZDO) enhances myocardial contractility exclusively via SERCA2a activation—bypassing the arrhythmogenic cAMP/Ca²⁺ pathways that limit traditional inotropes (milrinone, digoxin, dobutamine). Its clean cardiac ion channel profile (no hERG, Cav1.2, or Nav1.5 inhibition) makes it the ideal lead compound for safer heart failure drug discovery. Researchers use LZDO as a reference standard in cardiac safety pharmacology panels, to model SERCA2a-targeted contractility, and to investigate DOX-induced cardiotoxicity protection. Prodrug optimization data is available for chronic oral dosing programs.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 909708-65-2
Cat. No. B1675390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiguzinediol
CAS909708-65-2
Synonyms2,5-dihydroxymethyl-3,6-dimethylpyrazine
liguzinediol
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)CO)C)CO
InChIInChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3
InChIKeyDLCVYRQRINMKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liguzinediol (CAS 909708-65-2) Procurement Guide: A Potent, Low-Arrhythmia-Risk Inotropic Agent


Liguzinediol (LZDO), chemically 2,5-dihydroxymethyl-3,6-dimethylpyrazine, is a synthetic para-dihydroxy derivative of the traditional Chinese medicine-derived compound ligustrazine (tetramethylpyrazine) [1]. It is characterized as a potent positive inotropic agent that enhances myocardial contractility [1]. Key physicochemical properties include a molecular weight of 168.19 g/mol, the molecular formula C8H12N2O2, and a high purity standard (typically ≥98% for research applications) .

Why Liguzinediol Cannot Be Substituted by Other Inotropic Agents


Substituting Liguzinediol with other positive inotropic agents such as ligustrazine, milrinone, digoxin, or dobutamine is scientifically unsound due to fundamental differences in mechanism of action, safety profile, and efficacy. While many inotropes increase cardiac contractility by elevating cAMP (e.g., milrinone) or increasing intracellular calcium via L-type calcium channels or Na+/K+-ATPase inhibition (e.g., digoxin), these mechanisms are intrinsically linked to dose-limiting toxicities like arrhythmias and increased mortality [1]. Liguzinediol's primary mechanism, the enhancement of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, operates independently of these pathways, directly correlating with its observed lack of arrhythmogenic risk [2]. Furthermore, its distinct pharmacophore, requiring the para-dihydroxy moiety for activity, ensures that structural analogs do not exhibit equivalent biological effects [3].

Quantitative Evidence for Liguzinediol Differentiation vs. Comparators


Liguzinediol vs. Milrinone: Superior Hemodynamic Improvement in Healthy Rats

Liguzinediol demonstrates a dose-dependent and superior enhancement of cardiac contractility in vivo when directly compared to the clinically used PDE3 inhibitor milrinone. In healthy Sprague-Dawley rats, liguzinediol at 20 mg/kg (i.v.) produced a greater increase in left ventricular systolic pressure (LVSP) and the maximal rate of left ventricular pressure rise (+dP/dtmax) compared to a standard therapeutic dose of milrinone [1].

Positive Inotropic Agents Hemodynamics Heart Failure

Liguzinediol vs. Digoxin: Equivalent Hemodynamic Effect with a Distinct Mechanism

In a rat model of congestive heart failure induced by myocardial infarction, liguzinediol at 20 mg/kg produced hemodynamic improvements comparable to digoxin at 0.032 mg/kg. Both compounds significantly upregulated LVSP, +dP/dtmax, and mean arterial pressure (MAP) while downregulating left ventricular end-diastolic pressure (LVEDP) [1].

Congestive Heart Failure Hemodynamics Cardiac Glycosides

Superior Cardiac Safety Profile: Absence of Pro-Arrhythmic Activity

A critical differentiator for liguzinediol is its demonstrated cardiac safety. Unlike many clinically used inotropic agents (e.g., dobutamine, milrinone) which are associated with an increased risk of arrhythmias and mortality, liguzinediol at a high concentration (100 μM) did not affect the hERG potassium channel current, a primary predictor of pro-arrhythmic potential. It also showed no effect on L-type calcium current or the human cardiac sodium channel (hNav1.5) [1]. This is supported by extensive in vivo studies where no arrhythmias were observed [2].

Cardiac Safety Arrhythmia hERG Channel

Improved Bioavailability and Reduced Toxicity vs. Parent Compound Ligustrazine

Liguzinediol represents a significant structural and pharmacological improvement over its parent compound, ligustrazine. While ligustrazine suffers from low bioavailability and a short half-life due to rapid oxidative metabolism, liguzinediol exhibits a superior profile. A direct comparison in the literature notes that liguzinediol has significantly smaller toxicity and higher bioavailability [1]. In beagle dogs, liguzinediol displayed a favorable pharmacokinetic profile, supporting its further development [2]. Acute toxicity studies in mice established a high LD50 value of 1.59 g/kg (i.v.), confirming its low toxicity [3].

Pharmacokinetics Bioavailability Toxicity

Metabolite Analysis Confirms Liguzinediol Itself is the Sole Active Moiety

To ensure that observed in vivo effects are not confounded by active metabolites, the four major in vivo metabolites of liguzinediol were synthesized and evaluated for positive inotropic activity. None of the four metabolites exhibited any positive inotropic effect, confirming that the parent compound, liguzinediol, is solely responsible for the therapeutic activity [1].

Drug Metabolism Pharmacology Metabolites

Strategic Application Scenarios for Liguzinediol in Drug Discovery and Development


Developing Next-Generation, Low-Arrhythmia-Risk Heart Failure Therapeutics

Given its potent, SERCA2a-mediated positive inotropic effect and compelling cardiac safety profile (no effect on hERG, L-type Ca2+ channels, or hNav1.5 [1]), liguzinediol is an ideal lead compound or pharmacological tool for programs aiming to develop novel heart failure drugs. Its mechanism is distinct from current standard-of-care agents (e.g., β-agonists, PDE3 inhibitors, cardiac glycosides) which are limited by pro-arrhythmic side effects [2]. Researchers can use liguzinediol to explore SERCA2a activation as a safer therapeutic strategy for improving contractility in both acute and chronic heart failure models [3].

Investigating Cardioprotective Strategies Against Chemotherapy-Induced Cardiotoxicity

Liguzinediol has demonstrated robust protective effects against doxorubicin (DOX)-induced cardiotoxicity. Preclinical studies show it effectively counters myocardial oxidative stress by modulating intracellular ROS and enhancing mitochondrial function via activation of the AMPK/SIRT3 pathway [1]. It also inhibits DOX-induced cardiomyocyte apoptosis and pyroptosis [1]. This makes liguzinediol a valuable compound for research focused on developing adjuvant therapies to mitigate the dose-limiting cardiac side effects of anthracycline chemotherapies, a significant unmet clinical need.

Designing Prodrugs for Enhanced Oral Bioavailability in Chronic Therapy

While liguzinediol itself is a potent agent, its utility for chronic oral administration can be optimized through prodrug strategies. Research has successfully synthesized and evaluated mono- and dual-ester prodrugs of liguzinediol, such as the valproic acid ester prodrug, which demonstrated the ability to prolong the parent compound's half-life in vivo after oral administration [1]. For programs targeting chronic heart failure, liguzinediol serves as an excellent scaffold for designing prodrugs with improved pharmacokinetic properties, enabling effective long-term oral dosing regimens.

Cardiac Safety Pharmacology Screening and Mechanistic Studies

Liguzinediol's clean profile against major cardiac ion channels (hERG, Cav1.2, Nav1.5) [1] positions it as a useful positive control or reference compound in cardiac safety pharmacology panels. Its well-defined, non-canonical mechanism of action (SERCA2a/PLB pathway via PP1/PP2A inhibition) [2] makes it a valuable tool for basic research into excitation-contraction coupling and for benchmarking new chemical entities intended to modulate cardiac contractility without the liabilities of traditional inotropes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liguzinediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.